molecular formula C5H5F5O B13577766 4,4,5,5,5-Pentafluoropentanal

4,4,5,5,5-Pentafluoropentanal

Cat. No.: B13577766
M. Wt: 176.08 g/mol
InChI Key: ZVOOIXQMYKPANY-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine chemistry has become a vital and rapidly expanding field in organic synthesis and material science. mdpi.com The incorporation of fluorine atoms into organic molecules leads to significant enhancements in their physical, chemical, and biological properties, driving innovation in pharmaceuticals, agrochemicals, and advanced materials. mdpi.comsoci.org It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com

Key molecular properties modulated by fluorine include:

Metabolic Stability: Fluorine can block metabolically susceptible sites in a molecule, preventing oxidation and thereby enhancing metabolic stability and prolonging the compound's active lifetime. tandfonline.combohrium.com

Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability. numberanalytics.combenthamscience.com

Acidity and Basicity (pKa): As the most electronegative element, fluorine has a powerful electron-withdrawing effect, which can significantly alter the acidity or basicity of nearby functional groups. tandfonline.combohrium.com This modulation of pKa can influence pharmacokinetic properties and binding affinity. bohrium.com

Binding Affinity: Fluorine can enhance the binding affinity of a ligand to its target protein. tandfonline.combohrium.com This can occur through direct interactions, such as hydrogen bonding, or indirect effects related to changes in conformation and electronics. benthamscience.combohrium.com

Molecular Conformation: A fluorine substituent can influence the preferred conformation of a molecule, which is a critical factor in optimizing the interaction between a drug and its biological target. bohrium.com

These modifications are strategically employed by medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy, safety, and pharmacokinetic profiles. numberanalytics.comresearchgate.net

Table 1: Impact of Fluorine Substitution on Molecular Properties

PropertyEffect of FluorinationRationale
Metabolic Stability IncreasedBlocks sites prone to metabolic oxidation. tandfonline.combohrium.com
Lipophilicity Generally IncreasedEnhances membrane permeability and bioavailability. numberanalytics.combenthamscience.com
Acidity/Basicity Modulated (pKa altered)Strong inductive effect alters electron density of nearby functional groups. tandfonline.combohrium.com
Binding Affinity EnhancedImproves interactions with target proteins through various forces. tandfonline.combohrium.com
Conformation InfluencedAlters the spatial arrangement of the molecule to favor desired binding. bohrium.com

Fluorinated aldehydes, including 4,4,5,5,5-Pentafluoropentanal, are valuable building blocks in organic synthesis. Their aldehyde functional group is highly reactive and can be readily transformed into a wide variety of other functionalities. This versatility makes them crucial starting materials for constructing more complex fluorinated molecules. nih.gov

The development of methods to synthesize fluorinated aldehydes, such as the aldehyde-selective Wacker-type oxidation of allylic fluorides nih.gov or the photocatalytic perfluoroalkenylation of aldehydes acs.org, has expanded their accessibility. These intermediates serve as precursors to a diverse array of fluorinated compounds, demonstrating their strategic importance in the development of new pharmaceuticals and materials. nih.gov

While specific research on the direct applications of this compound is limited, its structural motif is found in related compounds of medicinal interest. For instance, the closely related 4,4,5,5,5-pentafluoropentane-1-thiol (B118514) is utilized in the synthesis of fulvestrant (B1683766) derivatives, which have shown activity in treating breast cancer. chemicalbook.com This underscores the potential value of the pentafluoropentyl scaffold in drug discovery.

Table 2: Properties of this compound

PropertyValueSource
Molecular Formula C5H5F5O chemsynthesis.com
Molecular Weight 176.086 g/mol chemsynthesis.com
InChIKey ZVOOIXQMYKPANY-UHFFFAOYAE chemsynthesis.com
SMILES FC(F)(F)C(F)(F)CCC=O chemsynthesis.com
Synthesis Reference Journal of the American Chemical Society, 109, p. 7714, 1987 chemsynthesis.com

Overview of Historical and Contemporary Approaches in Organofluorine Chemistry

The field of organofluorine chemistry has a rich history, evolving from challenging early experiments to the sophisticated and highly selective methods used today. This progression has been driven by the increasing demand for complex fluorinated molecules across various industries. numberanalytics.comnumberanalytics.com

The history of fluorination began in the 19th century, but significant progress in developing practical and selective methods did not occur until the mid-20th century. numberanalytics.comnumberanalytics.com

Early Methods: Initial attempts at fluorination involved highly reactive and difficult-to-handle reagents like elemental fluorine (F₂) and hydrofluoric acid (HF). chinesechemsoc.orgnih.gov Henri Moissan, who first isolated elemental fluorine in 1886, found that its reactions with organic compounds were often explosive and uncontrollable. nih.govwikipedia.org The Swarts reaction, developed in the 1890s, used antimony fluorides to introduce fluorine and was a significant early step forward. nih.gov The Schiemann reaction, discovered in 1927, provided a method for synthesizing fluoroaromatic compounds from diazonium salts. nih.gov

Development of Electrophilic Fluorinating Agents: A major breakthrough was the development of safer and more manageable electrophilic fluorinating agents. chinesechemsoc.org In the 1980s, reagents like N-fluoropyridinium salts were introduced, offering tunable reactivity and greater stability. beilstein-journals.org The subsequent development of N-fluorobenzenesulfonimide (NFSI) and, most notably, Selectfluor, provided bench-stable, easy-to-handle reagents that have become workhorses in modern organic synthesis for introducing fluorine atoms with high selectivity. chinesechemsoc.orgorganic-chemistry.org

Modern Catalytic Methods: The past few decades have seen the emergence of powerful new strategies, including transition metal-catalyzed fluorination and photoredox catalysis. chinesechemsoc.org These methods allow for the formation of carbon-fluorine bonds under milder conditions and with greater functional group tolerance, including the challenging fluorination of unactivated C-H bonds. chinesechemsoc.orgnih.gov

Despite significant progress, the synthesis of fluorinated building blocks presents ongoing challenges and opportunities for innovation. mdpi.com

Challenges:

Functional Group Compatibility: Many fluorination methods are not compatible with the wide range of functional groups required in complex target molecules, which can necessitate lengthy protection and deprotection steps. tandfonline.com

Scalability: A significant challenge is scaling up laboratory procedures to produce fluorinated intermediates on an industrial scale safely and economically. acs.orgtandfonline.com

Regio- and Stereoselectivity: Controlling the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of fluorine atom introduction remains a critical challenge, especially for complex aliphatic systems. tandfonline.comtandfonline.com

Source of Fluorine: The primary source of fluorine is the mineral fluorspar (calcium fluoride), and the supply chain for essential fluorine-containing reagents can be a concern. acs.org

Opportunities:

Novel Synthetic Methodologies: There is a continuous drive to develop new synthetic methods that are milder, more selective, and have a broader substrate scope. mdpi.com Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is a particularly attractive strategy as it allows for the rapid diversification of complex molecules. pharmtech.com

New Reagent Development: The design of novel fluorinating reagents with unique reactivity profiles is an ongoing area of research. chinesechemsoc.org This includes the development of reagents for introducing novel fluoroalkyl groups like the pentafluorosulfanyl (SF₅) group, often called a "super-trifluoromethyl group". enamine.net

Biocatalysis and Synthetic Biology: The use of enzymes and engineered microorganisms offers a promising avenue for producing complex organofluorine compounds with high selectivity under environmentally benign conditions. pharmtech.com

The continued development of innovative strategies for preparing fluorinated building blocks is essential to meet the growing demand for advanced fluorinated compounds in medicine, agriculture, and materials science. tandfonline.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5F5O

Molecular Weight

176.08 g/mol

IUPAC Name

4,4,5,5,5-pentafluoropentanal

InChI

InChI=1S/C5H5F5O/c6-4(7,2-1-3-11)5(8,9)10/h3H,1-2H2

InChI Key

ZVOOIXQMYKPANY-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)C=O

Origin of Product

United States

Chemical Reactivity and Transformations of 4,4,5,5,5 Pentafluoropentanal

Nucleophilic Addition Reactions of Fluorinated Aldehydes

The carbonyl group in fluorinated aldehydes is highly activated towards nucleophilic attack due to the strong inductive effect of the fluorine atoms. This enhanced electrophilicity facilitates reactions with a wide range of nucleophiles.

Nucleophilic addition to the prochiral carbonyl carbon of fluorinated aldehydes is a primary method for creating new stereocenters. The use of chiral nucleophiles, catalysts, or auxiliaries can direct the reaction to produce enantioenriched fluorinated alcohols, which are valuable synthons in medicinal and materials chemistry.

The addition of organometallic reagents (like Grignard or organolithium reagents) or hydrides to the aldehyde function generates the corresponding secondary alcohols. While specific studies on the enantioselective addition to 4,4,5,5,5-pentafluoropentanal are not extensively detailed, the principles are well-established for other fluorinated aldehydes. For instance, the addition of an allyl group from a boronic ester to a β-fluorinated aldehyde has been shown to produce homoallylic alcohols, and when the starting aldehyde is enantioenriched, the stereochemistry is retained in the product. nih.gov This demonstrates that nucleophilic additions serve as an effective route to a diverse array of fluorinated building blocks. nih.govnih.gov

Aldol (B89426) reactions involving fluorinated aldehydes like this compound are of significant interest due to the ability of the fluorine-containing moiety to influence the stereochemical outcome. The reaction involves the addition of an enolate to the aldehyde, forming a β-hydroxy carbonyl compound. The diastereoselectivity of this transformation is often high, favoring either syn or anti products depending on the reaction conditions and the structure of the reactants.

Research on similar fluorinated substrates has shown that Lewis acid-mediated aldol reactions can proceed with high diastereoselectivity. msu.edu For example, the reaction of N-methyl-3-acetyl-3-fluoro-2-oxindole with various aldehydes under the influence of LiBr generally affords the syn-stereoisomer in good yields. ua.esunizar.es The stereochemical course is often rationalized using chair-like transition state models, such as the Zimmerman-Traxler model, where steric and electronic interactions guide the facial selectivity of the approach of the enolate to the aldehyde. ua.esharvard.edu The electron-withdrawing nature of the fluoroalkyl group in this compound is expected to significantly influence the geometry of this transition state.

Table 1: Representative Diastereoselective Aldol Reactions with Fluorinated Substrates
Enolate SourceAldehydeConditionsMajor DiastereomerDiastereomeric Ratio (syn:anti)Yield
N-methyl-3-acetyl-3-fluoro-2-oxindoleBenzaldehydeLiBr, THF, -20°Csyn80:2085%
N-methyl-3-acetyl-3-fluoro-2-oxindole4-MethoxybenzaldehydeLiBr, THF, -20°Csyn85:1589%
N-methyl-3-acetyl-3-fluoro-2-oxindole2-ChlorobenzaldehydeLiBr, THF, -20°Csyn75:2570%
N-methyl-3-acetyl-3-fluoro-2-oxindole4-NitrobenzaldehydeLiBr, THF, -20°Canti30:7082%

Data is generalized from findings on similar fluorinated substrates to illustrate the principles of stereoselective aldol reactions. ua.esunizar.es

Oxidation and Reduction Pathways

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of fluorinated compounds.

The oxidation of this compound yields the corresponding 4,4,5,5,5-pentafluoropentanoic acid. This transformation can be achieved using various oxidizing agents. Mild and efficient oxidation of similar β-fluorinated aldehydes has been accomplished in excellent yield using reagents like Oxone (potassium peroxymonosulfate). nih.gov The high purity of crude fluorinated aldehydes often allows for their direct use in subsequent oxidation steps without extensive purification. nih.govnih.gov This pathway is crucial for the synthesis of fluorinated fatty acid analogues and other intermediates where a carboxylic acid moiety is required.

Table 2: Oxidation of Fluorinated Aldehydes
Starting AldehydeOxidizing AgentSolventProductYield
Generic β-Fluorinated AldehydeOxoneDMFβ-Fluorinated Carboxylic AcidExcellent
5-Fluoro-2-methylanisole (precursor)Potassium peroxysulfate, Copper(II) sulfateAcetonitrile/Water4-Fluoro-2-methoxybenzaldehyde48%
2-Methoxy-4-nitrobenzyl alcohol (precursor)MnO₂CH₂Cl₂2-Methoxy-4-nitrobenzaldehyde70%

Data is based on established oxidation methods for fluorinated aldehydes and related compounds to illustrate the transformation. nih.govscispace.com

The reduction of the aldehyde group in this compound provides a direct route to 4,4,5,5,5-pentafluoro-1-pentanol. This transformation is typically accomplished with high efficiency using common hydride reducing agents. Sodium borohydride (NaBH₄) is a frequently used reagent for this purpose, offering near-quantitative conversion of fluorinated aldehydes to their corresponding primary alcohols. nih.gov

The resulting alcohol, 4,4,5,5,5-pentafluoro-1-pentanol, is a key building block in the synthesis of pharmaceuticals, such as the anti-breast cancer agent fulvestrant (B1683766). chemicalbook.com The selective reduction of the aldehyde in the presence of other functional groups is a critical step in many synthetic sequences. rsc.org

Table 3: Reduction of Fluorinated Aldehydes
Starting AldehydeReducing AgentSolventProductYield
This compound (implied)Not specifiedNot specified4,4,5,5,5-Pentafluoro-1-pentanolHigh
Generic β-Fluorinated AldehydeNaBH₄DCM/EtOHγ-Fluorinated Alcohol~Quantitative

Data is based on established reduction methods for fluorinated aldehydes. nih.gov

Cyclization and Heterocycle Formation

Aldehydes are versatile precursors for the synthesis of heterocyclic compounds through various cyclization strategies. This compound can serve as a key building block in multicomponent reactions (MCRs) to generate complex molecular architectures in a single step. nih.gov For example, aldehydes are commonly condensed with amines and other nucleophiles in reactions that lead to the formation of nitrogen- and sulfur-containing heterocycles. nih.govmdpi.com

While specific examples detailing the cyclization of this compound are not prevalent, its functional group allows it to participate in established synthetic protocols. It could be employed in reactions such as:

Condensation reactions: With hydrazines or hydroxylamines to form pyrazolines or isoxazolines.

Piancatelli rearrangement: After conversion to a furfuryl alcohol derivative, it could undergo rearrangement to form substituted cyclopentenones. rsc.org

Diels-Alder reactions: As a dienophile, potentially after conversion to a more reactive derivative, to form six-membered rings.

The presence of the pentafluoroethyl group can impart unique properties, such as increased metabolic stability and altered biological activity, to the resulting heterocyclic products. mdpi.com

Other Characteristic Reactions of Fluorinated Aldehydes

The presence of the highly electronegative fluorine atoms significantly influences the reactivity of the aldehyde group and the adjacent carbon atoms in this compound.

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent). wikipedia.orglibretexts.org This reaction is highly applicable to fluorinated aldehydes like this compound for the synthesis of various fluorinated alkenes.

The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. organic-chemistry.org This four-membered ring intermediate subsequently decomposes to yield the desired alkene and a stable triphenylphosphine oxide, the latter being the driving force for the reaction. organic-chemistry.org

For this compound, the reaction would proceed as follows: this compound + Ph₃P=CHR → 1,1,1,2,2-Pentafluoro-5-alkene + Ph₃PO

The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z-alkenes) is dependent on the nature of the ylide. Non-stabilized ylides (where R is an alkyl group) typically lead to (Z)-alkenes, while stabilized ylides (where R is an electron-withdrawing group) predominantly yield (E)-alkenes. organic-chemistry.org

Table 2: Expected Products from Wittig Olefination of this compound

Wittig Reagent (Ph₃P=CHR)R GroupYlide TypeExpected Major Alkene Product
MethylenetriphenylphosphoraneHNon-stabilized1,1,1,2,2-Pentafluorohex-5-ene
EthylidenetriphenylphosphoraneCH₃Non-stabilized(Z)-1,1,1,2,2-Pentafluorohept-5-ene
(Carbomethoxymethylene)triphenylphosphoraneCO₂MeStabilized(E)-Methyl 7,7,8,8,8-pentafluorooct-2-enoate

The strong inductive effect of the pentafluoroethyl group significantly increases the acidity of the protons on the carbon atom alpha to it (the C-3 position). This effect facilitates the regioselective deprotonation at this position by a suitable base, creating a carbanion that can then react with various electrophiles. beilstein-journals.orgresearchgate.net This allows for selective carbon-carbon bond formation and the introduction of functional groups at a position distal from the aldehyde.

Studies on similar fluorinated compounds have shown that lithiated species can be generated and trapped with electrophiles, leading to functionalization predominantly at the position beta to the perfluoroalkyl group. beilstein-journals.org This regioselectivity is kinetically controlled and allows for the synthesis of a variety of derivatives. beilstein-journals.orgresearchgate.net

For this compound, after protecting the aldehyde group (e.g., as an acetal), treatment with a strong base like lithium diisopropylamide (LDA) would generate a carbanion at the C-3 position. This nucleophilic intermediate can then react with a range of electrophiles.

Table 3: Potential Distal Functionalization Reactions of a Protected this compound Derivative

Step 1: BaseStep 2: ElectrophileResulting Functional Group at C-3
LDAAlkyl Halide (R-X)Alkyl (R)
LDAAldehyde (R'CHO)Hydroxyalkyl (CH(OH)R')
LDADeuterium Oxide (D₂O)Deuterium (D)
LDACarbon Dioxide (CO₂)Carboxylic Acid (COOH)

Applications of 4,4,5,5,5 Pentafluoropentanal As a Synthetic Building Block

Contributions to the Synthesis of Complex Fluorinated Molecules

The presence of the pentafluoroethyl group in 4,4,5,5,5-pentafluoropentanal imparts distinct physicochemical properties to the molecules synthesized from it. This has made it a target for synthetic chemists aiming to create novel fluorinated molecules with tailored characteristics.

Fluorinated aldehydes, such as this compound, are key starting materials in the asymmetric synthesis of chiral organofluorine compounds that possess multiple stereogenic centers. The development of catalytic asymmetric electrophilic fluorination has been a significant advancement in this area. nih.gov Organocatalytic methods, for instance, facilitate the enantioselective α-fluorination of aldehydes, providing access to α-fluoro aldehydes which are crucial chiral synthons for the synthesis of medicinal agents. researchgate.net

Various synthetic strategies leverage the reactivity of the aldehyde group to introduce chirality and build molecular complexity. Aldolase-catalyzed reactions, for example, can utilize fluorinated aldehydes to create complex synthons with high stereoselectivity. nih.gov This enzymatic approach offers a sustainable route to novel fluoroacids and their derivatives, which can serve as precursors to fluorinated sugars and amino acids. nih.govescholarship.org Furthermore, chemoenzymatic methods involving transamination of α-keto acids derived from fluorinated aldehydes have been successfully employed in the synthesis of fluorinated amino acids like (2S)-5,5,5-trifluoroleucine. rsc.org

The stereoselective construction of fluorinated quaternary carbon centers, a significant challenge in synthetic chemistry, can also be addressed using fluorinated aldehydes as precursors. nih.gov Methodologies such as the enantioselective synthesis of α,α-chlorofluoro aldehydes and their subsequent nucleophilic substitution enable the creation of a variety of optically active molecules with a fluorinated quaternary carbon. nih.gov

Table 1: Asymmetric Synthesis Strategies Utilizing Fluorinated Aldehydes

Synthetic StrategyCatalyst/ReagentResulting Compound TypeKey Features
Organocatalytic α-FluorinationImidazolidinone catalysts, N-fluorobenzenesulfonimideα-Fluoro aldehydesDirect, enantioselective introduction of fluorine. researchgate.net
Aldolase-Catalyzed AdditionType II HpcH aldolases, fluoropyruvateα-Fluoroacids and estersHigh stereopurity, precursors to fluorinated sugars and amino acids. nih.gov
Chemoenzymatic TransaminationAlcaligenes faecalis, glutamic acidChiral fluorinated amino acidsEnzymatic resolution of α-keto acids. rsc.org
Enantioselective HalogenationOrganocatalystsα,α-Chlorofluoro aldehydesConstruction of fluorinated quaternary carbon centers. nih.gov

This compound and similar fluorinated aldehydes are valuable intermediates in the synthesis of homologated amino acids, which are amino acids with extended backbones. An iterative synthetic approach can be employed where a starting aldehyde undergoes chiral organocatalyst-mediated electrophilic fluorination to produce a stereoisomerically pure fluorinated aldehyde. beilstein-journals.org Subsequent chain extension by one carbon atom yields a homologated aldehyde, which can then undergo another round of fluorination. This cycle can be repeated to install a desired number of fluorine atoms along the amino acid backbone. beilstein-journals.org

This methodology allows for the precise control of stereochemistry at each newly introduced fluorine-bearing center, leading to the synthesis of δ-amino acids with three vicinal fluorine atoms. beilstein-journals.org The ability to synthesize various stereoisomers of these complex fluorinated amino acids is crucial for studying their conformational preferences and potential applications in peptide science. beilstein-journals.org

Fluorinated aldehydes are instrumental in the construction of a wide array of fluorinated heterocyclic compounds. The reactivity of the aldehyde functionality allows for its participation in various cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. For instance, multicomponent reactions (MCRs) provide an efficient pathway for the synthesis of fluorinated derivatives of pyrimidines, pyridines, and other heterocyclic systems from simple starting materials, including fluorinated aldehydes. taylorfrancis.com

The presence of electron-withdrawing fluoroalkyl groups, such as the pentafluoroethyl group in this compound, can enhance the reactivity of the aldehyde in cycloaddition reactions. nih.gov This heightened reactivity is beneficial in the synthesis of sulfur-containing heterocycles, where fluorinated thioaldehydes, derived from their corresponding aldehydes, can act as potent dienophiles in Diels-Alder reactions. nih.gov

Furthermore, the synthesis of fluorinated heterocycles often involves the use of fluorinated building blocks in condensation reactions. While specific examples directly utilizing this compound are not detailed in the reviewed literature, the general principles of heterocyclic synthesis suggest its utility. For example, the reaction of fluorine-containing 3-oxo esters with aldehydes is a known method for producing substituted tetrahydropyrans. acs.org The development of synthetic methods for fluorinated heterocycles is a rapidly growing area of research, driven by their applications in pharmaceuticals, agrochemicals, and materials science. e-bookshelf.de

Mechanistic and Computational Investigations of Fluorinated Aldehyde Chemistry

Elucidation of Reaction Mechanisms in Fluorinated Aldehyde Transformations

Detailed experimental or computational studies elucidating the specific reaction mechanisms for transformations involving 4,4,5,5,5-Pentafluoropentanal have not been identified in the available search results. Research in this area for fluorinated aldehydes typically involves investigating how the presence of fluorine atoms influences the reaction pathways.

Insights into Regioselectivity and Stereoselectivity Control

There is no specific information available regarding the control of regioselectivity and stereoselectivity in reactions of this compound. Generally, in the reactions of fluorinated carbonyl compounds, selectivity is influenced by a combination of steric and electronic factors, but specific studies or data tables for this compound are not present in the searched literature.

Transition State Analysis and Reaction Pathway Mapping

No specific transition state analyses or reaction pathway mapping for this compound were found. Such studies are crucial for understanding reaction kinetics and mechanisms but appear not to have been published for this specific molecule.

Quantum Chemical and Molecular Modeling Studies

While quantum chemical methods are powerful tools for studying chemical reactivity, specific molecular modeling or quantum chemical studies on this compound are not available in the public domain.

Understanding the Electronic Effects of Fluorine on Aldehyde Reactivity

No dedicated studies on the electronic effects of the pentafluoroethyl group on the reactivity of the aldehyde functional group in this compound were identified. It is well-established that fluorine atoms have a strong electron-withdrawing inductive effect, which significantly increases the electrophilicity of the carbonyl carbon in aldehydes, making them more reactive towards nucleophiles. However, specific computational data, such as charge distribution or molecular orbital analysis for this compound, is not available.

Prediction of Reaction Outcomes and Catalyst Design

There are no published studies on the prediction of reaction outcomes or the design of catalysts specifically for transformations involving this compound. This type of predictive research relies on detailed computational models that have not been developed or published for this compound.

Spectroscopic Techniques in Mechanistic Research

No literature was found that employs spectroscopic techniques to investigate the reaction mechanisms of this compound. While techniques like NMR, IR, and mass spectrometry are fundamental in mechanistic studies for identifying intermediates and products, no such applications have been documented for this specific aldehyde.

Application of NMR Spectroscopy (e.g., ¹⁹F NMR) for Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the mechanistic investigation of reactions involving fluorinated aldehydes such as this compound. The unique properties of the fluorine-19 nucleus (¹⁹F), namely its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift dispersion, make ¹⁹F NMR particularly well-suited for probing the subtle electronic and structural changes that occur during chemical transformations. huji.ac.ilwikipedia.org This section will delve into the specific applications of NMR, with a focus on ¹⁹F NMR, in elucidating the reaction mechanisms of this compound, including hydration and hemiacetal formation.

The high sensitivity of the ¹⁹F nucleus allows for the detection and characterization of transient intermediates and equilibrium species, even at low concentrations. rsc.org The large chemical shift range, typically spanning over 400 ppm for organofluorine compounds, minimizes signal overlap and enables the clear resolution of signals from different fluorine environments within a molecule. wikipedia.org This is especially advantageous when studying complex reaction mixtures where multiple fluorinated species may be present simultaneously.

Detailed Research Findings

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the principles of ¹⁹F NMR spectroscopy and the known reactivity of analogous fluorinated aldehydes provide a strong basis for understanding how such investigations would be conducted. For instance, in aqueous solutions, aldehydes exist in equilibrium with their corresponding geminal diols (hydrates). The electron-withdrawing nature of the pentafluoroethyl group in this compound is expected to significantly shift this equilibrium towards the hydrate form. ¹⁹F NMR spectroscopy is an ideal technique to quantify this equilibrium.

The distinct chemical environments of the fluorine nuclei in the aldehyde and hydrate forms would give rise to separate and distinguishable signals in the ¹⁹F NMR spectrum. By integrating the areas of these signals, the equilibrium constant for the hydration reaction can be determined with a high degree of accuracy.

Furthermore, the coupling patterns observed in ¹⁹F NMR spectra provide invaluable structural information. Spin-spin coupling between fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and protons (¹⁹F-¹H coupling) can be used to confirm the connectivity of atoms and deduce the conformation of molecules. huji.ac.il For example, the magnitude of three-bond ¹⁹F-¹H coupling constants (³JFH) can provide insights into the dihedral angles between the coupled nuclei, which is crucial for conformational analysis of reaction intermediates.

In the context of mechanistic studies, ¹⁹F NMR can be used to monitor the progress of a reaction in real-time. For example, in the formation of a hemiacetal from this compound and an alcohol, the disappearance of the aldehyde's ¹⁹F signals and the appearance of new signals corresponding to the hemiacetal can be tracked over time. This allows for the determination of reaction kinetics and the identification of any intermediates that may be formed. nih.gov

Data Tables

To illustrate the utility of ¹⁹F NMR in distinguishing between the aldehyde and its hydrate or hemiacetal, the following interactive data tables present hypothetical yet realistic ¹⁹F NMR data based on known chemical shift ranges for similar fluorinated compounds.

Table 1: Hypothetical ¹⁹F NMR Chemical Shift Data for this compound and its Hydrate

CompoundFluorine NucleiChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / Hz
This compound-CF₃-84.5tJ(F-F) = 5.2
-CF₂--125.0qJ(F-F) = 5.2
This compound Hydrate-CF₃-82.0tJ(F-F) = 6.0
-CF₂--122.5qJ(F-F) = 6.0

Note: Chemical shifts are referenced to an external standard, typically CFCl₃. The triplet (t) for the -CF₃ group arises from coupling to the adjacent -CF₂- group, and the quartet (q) for the -CF₂- group arises from coupling to the -CF₃ group.

Table 2: Hypothetical ¹⁹F NMR Data for the Hemiacetal of this compound with Methanol

CompoundFluorine NucleiChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / Hz
Hemiacetal-CF₃-82.2tJ(F-F) = 5.8
-CF₂--123.0qJ(F-F) = 5.8

The subtle yet measurable differences in chemical shifts between the aldehyde, its hydrate, and the hemiacetal underscore the power of ¹⁹F NMR as a mechanistic probe. These shifts are highly sensitive to the change in the electronic environment around the fluorine nuclei upon conversion of the carbonyl group to a hydrated or hemiacetal form.

In addition to through-bond coupling, through-space interactions can also be observed in the ¹⁹F NMR spectra of fluorinated molecules, providing further structural constraints. researchgate.net The Nuclear Overhauser Effect (NOE) between fluorine and proton nuclei can be used to establish spatial proximity, which is particularly useful in determining the stereochemistry of reaction products.

Environmental and Atmospheric Chemical Aspects of Fluorinated Aldehydes

Atmospheric Fate and Degradation Pathways of Perfluorinated Aldehydes

The atmospheric lifetime and ultimate environmental impact of a perfluorinated aldehyde (PFAL) are determined by its primary degradation pathways. The two main removal mechanisms for these compounds in the troposphere are reaction with atmospheric radicals and photolysis by solar radiation.

The dominant sink for most aldehydes in the troposphere is their reaction with the hydroxyl radical (OH). This reaction proceeds via the abstraction of the aldehydic hydrogen atom, initiating a cascade of further oxidation reactions. nih.gov

While direct kinetic data for 4,4,5,5,5-Pentafluoropentanal is not available in the cited literature, studies on analogous perfluorinated aldehydes, such as heptafluorobutanal (C3F7CHO) and nonafluoropentanal (C4F9CHO), provide valuable insight. The reaction rate coefficients for these compounds with OH radicals have been determined experimentally. nih.gov Given that this compound is also a five-carbon aldehyde, the data for C4F9CHO serves as a reasonable proxy for estimating its atmospheric reactivity towards OH.

Reaction Rate Coefficients for OH Radical with Analogous Perfluorinated Aldehydes at 298 K
CompoundChemical FormulaRate Coefficient (kOH) (cm3 molecule-1 s-1)Reference
HeptafluorobutanalC3F7CHO(5.8 ± 0.6) x 10-13 nih.gov
NonafluoropentanalC4F9CHO(6.1 ± 0.5) x 10-13 nih.gov

The initial reaction with the OH radical forms a perfluoroacyl radical (RfCO). acs.orgnih.gov The subsequent fate of this radical is critical. It can either react with molecular oxygen (O2) or undergo decarbonylation (dissociation). acs.orgnih.gov

Reaction with O2: RfCO + O2 → RfC(O)O2. This peroxy radical can lead to the formation of stable perfluorinated carboxylic acids (PFCAs), which are of significant environmental concern due to their persistence.

Decarbonylation: RfCO → Rf + CO. This pathway produces a perfluoroalkyl radical and carbon monoxide.

Theoretical studies on linear perfluoroacyl radicals (CnF2n+1CO) show that the activation energy for decarbonylation is approximately 5 kcal/mol lower than for their non-fluorinated counterparts. acs.orgnih.gov This is attributed to the electron-withdrawing effect of the fluorine atoms, which weakens the C-CO bond. acs.orgnih.gov This suggests that decarbonylation is a highly competitive and potentially dominant pathway for the perfluoroacyl radical derived from this compound, which would consequently limit the atmospheric yield of the corresponding perfluorinated carboxylic acid. acs.orgnih.gov

Recent computational studies also highlight that reactions with the hydroperoxy radical (HO2) can be a significant, and in some regions, dominant removal pathway for linear perfluoroaldehydes like C2F5CHO and C3F7CHO. copernicus.orgcopernicus.org Atmospheric lifetimes with respect to HO2 were estimated to be in the range of hours, potentially much shorter than lifetimes with respect to OH radicals, especially in atmospheric regions with high HO2 concentrations. copernicus.orgcopernicus.org

Photolysis, or the decomposition of a molecule by absorbing solar radiation, can be another important atmospheric sink. Fluorination is known to shift the UV absorption bands of carbonyl compounds to longer, more atmospherically relevant wavelengths. researchgate.net

Experimental studies on C3F7CHO and C4F9CHO have measured their UV absorption cross-sections. nih.gov Based on these measurements under simulated sunlight conditions, the photolysis rates (J) were determined. However, the derived photolysis quantum yields—the fraction of absorbed photons that result in chemical decomposition—were found to be quite low, in the range of 0.023 to 0.046. nih.gov

Observed Photolysis Rates and Derived Quantum Yields for Analogous Perfluorinated Aldehydes
CompoundChemical FormulaObserved Photolysis Rate (Jobs) (s-1)Derived Quantum Yield (Φ)Reference
HeptafluorobutanalC3F7CHO(1.3 ± 0.6) x 10-50.023 ± 0.012 nih.gov
NonafluoropentanalC4F9CHO(1.9 ± 0.8) x 10-50.029 ± 0.015 nih.gov

These results indicate that while perfluorinated aldehydes do absorb actinic radiation, the efficiency of their subsequent decomposition is low. nih.gov Therefore, for compounds like this compound, photolysis is expected to be a minor atmospheric sink compared to reactions with OH and HO2 radicals. nih.govcopernicus.org

Formation of Perfluorinated Aldehydes in Atmospheric Oxidation Processes

Perfluorinated aldehydes are not typically emitted directly into the atmosphere in large quantities. Instead, they are primarily formed as intermediate products from the atmospheric oxidation of a wide range of precursor polyfluorinated compounds. acs.orgnih.gov These precursors include hydrofluoroolefins (HFOs), which are used as refrigerants, and fluorotelomer alcohols (FTOHs), which are used in surfactants and surface treatments. regulations.gov

The oxidation process is generally initiated by the reaction of the precursor molecule with OH radicals. This leads to a complex series of reactions involving oxygen and nitrogen oxides (NOx) that ultimately cleaves carbon-carbon bonds, resulting in the formation of smaller, oxygenated products, including perfluorinated aldehydes. regulations.gov For example, the atmospheric degradation of some HFOs is known to yield trifluoroacetaldehyde (B10831) (CF3CHO) with high efficiency. regulations.gov By analogy, it is expected that this compound is formed from the atmospheric degradation of a larger hydrofluorocarbon or hydrofluoroolefin precursor with a suitable carbon and fluorine structure.

Implications for Environmental Research and Mitigation Strategies

The atmospheric chemistry of this compound and other PFALs has direct implications for environmental quality. The primary concern is the potential formation of highly persistent perfluorinated carboxylic acids (PFCAs). researchgate.net PFCAs are resistant to natural degradation processes and can accumulate in the environment, with detections in water, soil, and biota worldwide. mdpi.compublish.csiro.au

However, as discussed, the atmospheric fate of the perfluoroacyl radical (RfCO) intermediate is a critical determining factor for PFCAs yields. acs.orgnih.gov The strong tendency for these radicals to decarbonylate suggests that the efficiency of converting a perfluorinated aldehyde to its corresponding PFCAs in the atmosphere may be significantly lower than 100%. acs.orgnih.gov This is a crucial area of ongoing research, as accurately quantifying these yields is necessary for predicting the environmental burden of PFCAs resulting from the emissions of their HFC and HFO precursors.

Mitigation strategies, therefore, should not only focus on the end-of-pipe degradation products but also on the selection and development of precursor compounds. Choosing HFCs and HFOs that, upon atmospheric oxidation, produce aldehydes that preferentially fragment via non-PFCAs-forming pathways could be a viable strategy to reduce the environmental impact of this class of chemicals. noaa.gov

Q & A

Q. Answer :

  • Purity Analysis :
    • Gas Chromatography (GC) : Use a DB-5 column (30 m × 0.32 mm) with FID detection. Retention time: ~8.2 min (varies by method). Purity thresholds >93.0% (GC) are typical .
  • Structural Confirmation :
    • NMR Spectroscopy :
  • ¹⁹F NMR : Peaks at δ -75 to -85 ppm (CF₃ groups) and δ -120 to -130 ppm (CF₂ groups) confirm fluorination pattern .
  • ¹H NMR : Hydroxyl proton (δ 1.8–2.2 ppm, broad) and adjacent CH₂ groups (δ 3.6–3.8 ppm) .
    • Refractive Index : Measured value ~1.33 (20°C) aligns with literature .

Advanced: What role does 4,4,5,5,5-Pentafluoro-1-pentanol play in synthesizing Fulvestrant, and how does its structure influence drug activity?

Answer :
The compound serves as a key intermediate in Fulvestrant (an estrogen receptor antagonist) synthesis:

  • Mechanistic Role : Its pentafluoropentyl chain enhances lipophilicity, improving drug-receptor binding affinity. The fluorine atoms stabilize the molecule against metabolic degradation .
  • Synthetic Steps :
    • Sulfonation : React with tosyl chloride to form the tosylate ester.
    • Thiolation : Substitute tosylate with a thiol group using S-9-hydroxy-nonyl isothiourea in acetone/water .
      Challenges :
  • Steric hindrance during substitution requires optimized molar ratios (1:1.2 substrate:thiol agent).
  • Trace moisture reduces yield; use molecular sieves or anhydrous Na₂SO₄ .

Advanced: How does the compound’s stability under varying storage conditions impact experimental design?

Q. Answer :

  • Hygroscopicity : The alcohol group makes it hygroscopic. Store under nitrogen or argon at 2–8°C in amber vials to prevent oxidation .
  • Thermal Stability : Decomposes above 135°C (boiling point). Avoid prolonged heating during distillation .
  • Light Sensitivity : Fluorinated alcohols may degrade under UV light; use light-protected glassware .
    Experimental Mitigations :
  • Pre-dry solvents and glassware.
  • Conduct stability assays (e.g., accelerated aging at 40°C/75% RH) to establish shelf-life limits.

Advanced: What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Q. Answer :

  • Common Impurities :
    • Residual Fluorinating Agents : HF or SF₄ (detect via ion chromatography).
    • Dehydration Byproducts : 4,4,5,5,5-Pentafluoropentene (monitor via GC-MS) .
  • Resolution Strategies :
    • LC-MS/MS : Use a C18 column with methanol/water (70:30) mobile phase. Limit of quantification (LOQ) <0.1% achievable .
    • Derivatization : Convert hydroxyl groups to trimethylsilyl ethers for enhanced GC sensitivity .

Advanced: How can researchers optimize fluorination reactions to minimize environmental and safety risks?

Q. Answer :

  • Risk Mitigation :
    • Alternative Fluorination Agents : Use KF or AgF₂ instead of HF/SF₄ to reduce toxicity .
    • Closed Systems : Employ Schlenk lines or flow reactors to contain volatile fluorides .
  • Waste Management :
    • Neutralize fluoride waste with Ca(OH)₂ to precipitate CaF₂.
    • Recover solvents via fractional distillation to meet green chemistry principles .

Advanced: What contradictory data exist regarding the compound’s reactivity, and how should they be interpreted?

Q. Answer :

  • Contradictions in Catalytic Efficiency :
    • Some studies report >90% yield with pyridine catalysts, while others note <70% due to trace moisture .
  • Resolution :
    • Standardize reaction protocols (e.g., Karl Fischer titration for solvent dryness).
    • Compare results under identical conditions (temperature, catalyst batch) to isolate variables.

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